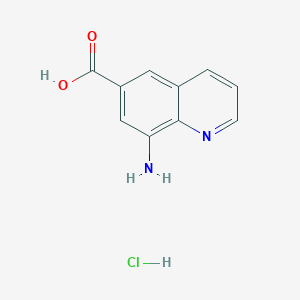
8-Aminoquinoline-6-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Aminoquinoline-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H8N2O2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
作用机制
Target of Action
8-Aminoquinoline-6-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Mode of Action
The compound interacts with its targets through a process known as C–H bond activation/functionalization . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
The biochemical pathways affected by this compound involve the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This process changes the physical and chemical properties of the ring, potentially leading to future applications of economic value .
Result of Action
The molecular and cellular effects of this compound’s action involve the transformation of the 8-aminoquinoline skeleton . This transformation is achieved through the selective functionalization of carboxamide scaffolds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-6-carboxylic acid hydrochloride typically involves the functionalization of the quinoline ring. One common method is the C–H functionalization of 8-aminoquinoline, which can be achieved using transition metal catalysts, photocatalysts, or metal-free conditions. For example, palladium-catalyzed C–H arylation is a widely used method to introduce various substituents at specific positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 8-Aminoquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .
科学研究应用
8-Aminoquinoline-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
4-Aminoquinoline: Used as an antimalarial agent, with compounds like chloroquine and amodiaquine being well-known examples.
Uniqueness: 8-Aminoquinoline-6-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable metal complexes makes it a valuable compound in various research fields.
属性
IUPAC Name |
8-aminoquinoline-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8;/h1-5H,11H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOBRHWOVXKKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
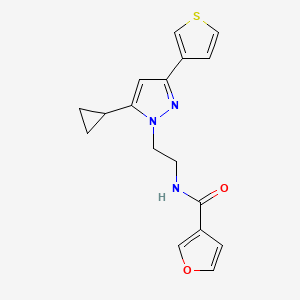
![2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2697700.png)
![Tert-butyl 4-[2-amino-2-(4-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2697703.png)
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697704.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2697705.png)
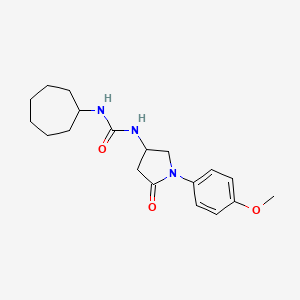
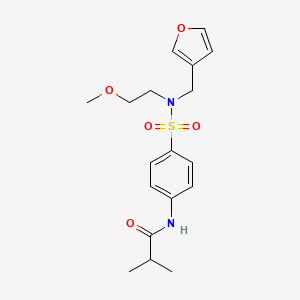
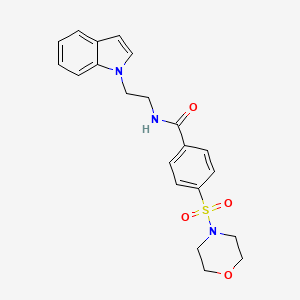
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2697709.png)
![5-ethyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2697710.png)
![3-cinnamyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2697711.png)
![1-[1-(furan-3-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2697712.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2697717.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2697719.png)
